Molecular Weight and LogP Divergence from Cyclopropanecarbaldehyde
The presence of the hydroxyl group increases the molecular weight by 16 Da relative to cyclopropanecarbaldehyde (86.09 vs 70.09 g·mol⁻¹) and shifts the predicted octanol-water partition coefficient (LogP) to −0.51, whereas cyclopropanecarbaldehyde has a predicted LogP of approximately 0.5 . This polarity increase directly affects reversed-phase HPLC retention and extraction behavior, requiring different method parameters for purification or analysis.
| Evidence Dimension | Molecular weight and LogP |
|---|---|
| Target Compound Data | MW = 86.09 g·mol⁻¹, LogP = −0.51 (predicted) |
| Comparator Or Baseline | Cyclopropanecarbaldehyde: MW = 70.09 g·mol⁻¹, LogP ≈ 0.5 (predicted) |
| Quantified Difference | ΔMW = +16 Da; ΔLogP ≈ −1.0 unit |
| Conditions | Chem-space predicted properties; cyclopropanecarbaldehyde LogP from EPA DSSTox/SRC PhysProp database |
Why This Matters
A 1.0 unit lower LogP and higher molecular weight mandate different solvent systems and calibration standards for HPLC, LC-MS, or extraction, making direct substitution without method revalidation impossible.
- [1] Chem-space, 1-hydroxycyclopropane-1-carbaldehyde properties (LogP, MW, etc.). View Source
- [2] Wikipedia, Cyclopropancarbaldehyde: molecular weight, density, boiling point. View Source
